[N-(p-Toluenesulfonyl)imino]phenyliodinane
Description
[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhINTs, CAS 55962-05-5) is a hypervalent iodine(III) reagent widely employed as a nitrene precursor in organic synthesis. Its structure features a tosyl (p-toluenesulfonyl) group attached to an iminoiodinane core, enabling efficient nitrogen transfer under catalytic conditions. PhINTs is synthesized via methods developed by Yamada et al. or modified protocols involving copper(II) acetylacetonate and acetonitrile .
PhINTs is pivotal in aziridination reactions, where it transfers a tosyl-protected nitrene to alkenes, forming N-tosylaziridines. For example, it reacts with (+)-2-carene in the presence of Cu(II) catalysts to yield cyclopropyl aziridines with 8–16% yields . Beyond aziridination, PhINTs facilitates direct aldehyde amidation (68–99% yields) using ruthenium porphyrin catalysts and enantioselective sulfimidations with iron bisoxazoline complexes (up to 40% ee) . Its versatility extends to selenimide synthesis, where it reacts with aryl benzyl selenides (31–46% yields) .
Properties
IUPAC Name |
4-methyl-N-phenyliodanuidylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10,15H,1H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNQVHZJPSKICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[I-]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13INO2S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Iodobenzene to Iodine(III) Intermediate
- Starting from iodobenzene, oxidation is typically achieved using oxidants such as m-chloroperbenzoic acid (mCPBA) or other peracids to form iodosylbenzene or related iodine(III) intermediates.
- The oxidation step is performed under controlled temperature and inert atmosphere to prevent decomposition.
Introduction of the p-Toluenesulfonyl Imine Group
- The intermediate iodine(III) species is then reacted with p-toluenesulfonamide (TsNH2) to introduce the imino group.
- This is often done by suspending p-toluenesulfonamide in a suitable solvent such as dichloromethane or acetonitrile, followed by addition of the iodine(III) intermediate.
- The reaction proceeds with formation of the N–I bond, yielding PhINTs as a solid precipitate.
Detailed Experimental Procedure from Literature
A representative preparation procedure adapted from Brandt et al. (2000) and related studies is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | p-Toluenesulfonamide (6.8 g, 40 mmol) | Suspended in suitable solvent under argon atmosphere |
| 2 | Iodosylbenzene or oxidized iodobenzene intermediate | Added portion-wise with stirring at room temperature |
| 3 | Stirring for several hours (e.g., 2-4 h) | Ensures complete reaction to form PhINTs |
| 4 | Filtration and washing | Solid PhINTs is collected by filtration, washed with cold solvent |
| 5 | Drying under vacuum | Product dried to yield pure [N-(p-Toluenesulfonyl)imino]phenyliodinane |
- The reaction is typically carried out under anhydrous and inert conditions to avoid hydrolysis or decomposition.
- Molecular sieves and dry solvents (e.g., dichloromethane distilled from CaH2) are used to maintain dryness.
- Temperature control (often 0–25 °C) is critical to prevent side reactions.
Research Findings and Mechanistic Insights
- Computational and kinetic studies have elucidated that PhINTs acts as a nitrene donor through cleavage of the N–I bond, which is relatively weak (~5 kcal/mol bond dissociation energy), facilitating nitrene transfer in catalytic cycles.
- The preparation method ensures the formation of a stable N,O-bidentate coordination in copper complexes, critical for catalytic activity.
- The presence of the p-toluenesulfonyl group stabilizes the imino functionality, making PhINTs a reliable reagent.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting Material | Iodobenzene or iodosylbenzene | Purity affects final PhINTs quality |
| Oxidant | mCPBA or peracid | Controlled addition to avoid overoxidation |
| Aminating Agent | p-Toluenesulfonamide (TsNH2) | Stoichiometric or slight excess |
| Solvent | Dichloromethane, acetonitrile | Dry, anhydrous |
| Atmosphere | Argon or nitrogen | Prevents moisture and oxidation |
| Temperature | 0–25 °C | Maintains reaction control |
| Reaction Time | 2–4 hours | Ensures complete conversion |
| Isolation | Filtration, washing, vacuum drying | Yields solid PhINTs |
| Purity | >95% (by NMR/GC) | Confirmed by analytical methods |
Chemical Reactions Analysis
Aziridination of Alkenes
PhINTs is most prominently used in copper-catalyzed aziridination, forming N-tosylaziridines from alkenes. The reaction involves a Cu(I)/Cu(III) catalytic cycle, as demonstrated by hybrid DFT calculations and kinetic studies .
Mechanistic Insights
-
Catalytic Cycle :
Key Data
Substrate Scope
-
Dienes : Regio- and stereospecific aziridination using Ag catalysts .
-
Challenging Alkenes : cis-Alkenes show trans-selectivity due to radical isomerization .
Amination of Allylic Organometallics
PhINTs reacts with allylsilanes/stannanes in the presence of Cu(OTf)₂ to yield allylic amines .
Proposed Pathways
-
Allyliodine(III) Intermediate :
-
Aziridine Desilylation :
Reaction Conditions
| Catalyst | Solvent | Temp. | Yield (%) |
|---|---|---|---|
| Cu(OTf)₂ | CH₃CN | RT | 58–72 |
Competing Reaction Pathways
PhINTs participates in side reactions depending on substrate and conditions:
Oxidative Cleavage
-
Styrenes with electron-withdrawing groups form N-tosyl enamines via 1,2-aryl shifts (e.g., trans-stilbene → 33 ) .
Hydrogen Atom Transfer (HAT)
Solvent Effects
| Solvent | Primary Product | Competing Pathway |
|---|---|---|
| Benzene | Aziridine | – |
| Toluene | H₂NTs | HAT with solvent |
Copper vs. Manganese Systems
| Catalyst | Active Species | Turnovers | Notes |
|---|---|---|---|
| Cu(I)-bis(imine) | Cu(III)-nitrene | 10–50 | Radical intermediates |
| Mn(corrole) | Mn(V)-NTs/ArINTs adduct | 12–85 | Third oxidant required |
Key Findings
-
Cu Systems : Operate via a Cu(I)/Cu(III) cycle; higher oxidation states (Cu(II)) are inactive .
-
Mn Systems : Mn(V)-imido alone is inert; catalysis requires ArINTs adduct formation .
Radical Inhibition Studies
Radical traps (e.g., TEMPO) suppress aziridination, supporting a triplet nitrene pathway .
Kinetic Isotope Effect (KIE)
N-Tosyl-α-Amino Ketones
Scalable Protocols
Comparative Mechanistic Models
| Feature | Concerted Pathway | Stepwise Radical Pathway |
|---|---|---|
| Spin State | Singlet | Triplet |
| Stereochemistry | Retained | Inverted (cis → trans) |
| Substrate Preference | Electron-rich alkenes | Stabilized radicals (e.g., styrenes) |
Scientific Research Applications
[N-(p-Toluenesulfonyl)imino]phenyliodinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [N-(p-Toluenesulfonyl)imino]phenyliodinane involves the transfer of the nitrogen atom to the substrate. In aziridination reactions, the compound forms a reactive intermediate that facilitates the insertion of the nitrogen atom into the carbon-carbon double bond of alkenes . The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
PhINTs vs. [N-(4-Nitrobenzenesulfonyl)imino]phenyliodinane (NsNPhI)
- Substituent Effects : NsNPhI replaces the tosyl group with a strongly electron-withdrawing nitrobenzenesulfonyl moiety. This enhances nitrene stability and reactivity in Rh-catalyzed aziridinations. For instance, Rh₂(OAc)₄ achieves 59% yield with PhINTs but excels with NsNPhI, forming aziridines stereospecifically from (E)- and (Z)-alkenes .
- Catalyst Compatibility : NsNPhI outperforms PhINTs in Rh-catalyzed systems but is less effective with Cu catalysts, where PhINTs dominates .
PhINTs vs. SESCl (N-2-(Trimethylsilyl)ethanesulfonyl Chloride)
- Role : SESCl acts as an activating group for nitrogen transfer, enabling Cu(I)-catalyzed enantioselective aziridinations (up to 99% ee). In contrast, PhINTs directly serves as the nitrene source .
- Applications : SESCl-derived aziridines are easily deprotected, while PhINTs products retain the tosyl group, influencing downstream functionalization .
Catalytic System Performance
Metal-Catalyzed Reactions
Organocatalytic Reactions
PhINTs enables iminium salt-catalyzed aziridination of styrenes via a polar, stepwise mechanism, contrasting with metal-catalyzed concerted pathways. Yields are moderate (40–75%), but the method avoids metal contamination .
Reaction Pathways and Byproducts
- PhINTs : Predominantly forms aziridines but can undergo allylic C–H amination with Co catalysts (e.g., Co(acacen)), yielding allylamine derivatives .
- NsNPhI : Less prone to side reactions in Rh systems due to enhanced nitrene stability .
- Competing Processes : The ratio of aziridination to allylic amination depends on solvent, catalyst loading, and sulfonyl group electronic properties .
Practical Considerations
Biological Activity
[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhINTs) is a versatile compound in organic synthesis, particularly known for its role in aziridination and nitrene transfer reactions. This article reviews the biological activity associated with PhINTs, highlighting its applications, mechanisms, and relevant case studies.
PhINTs is synthesized through the reaction of phenyliodine(III) diacetate with p-toluenesulfonamide. It serves as a nitrogen transfer reagent, facilitating the formation of aziridines and other nitrogen-containing heterocycles. The compound is notable for its stability and reactivity under mild conditions, making it suitable for various synthetic applications.
Table 1: Key Properties of PhINTs
| Property | Value |
|---|---|
| Molecular Weight | 297.25 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in organic solvents like toluene and acetonitrile |
| Stability | Stable under ambient conditions |
PhINTs primarily functions as a nitrene source in various cycloaddition reactions. The nitrene generated can undergo insertion into C-H bonds or react with alkenes to form aziridines. This reactivity is crucial for developing biologically active compounds, including pharmaceuticals.
Case Studies
-
Aziridination Reactions :
- PhINTs has been employed in the aziridination of olefins, demonstrating high selectivity and efficiency. For instance, the copper-catalyzed aziridination of styrene derivatives using PhINTs resulted in aziridines with yields exceeding 80% . These aziridines are valuable intermediates in drug synthesis.
- Cycloaddition Reactions :
- Selenoaminations :
Table 2: Summary of Biological Applications
| Application | Description | Yield/Selectivity |
|---|---|---|
| Aziridination | Formation of aziridines from olefins | >80% yield |
| Cycloaddition | Synthesis of tetrahydropyridine derivatives | High regioselectivity |
| Selenoamination | Production of selenoamines with biological relevance | Moderate to high ee |
Research Findings
Recent studies have focused on enhancing the efficiency of reactions involving PhINTs by optimizing reaction conditions and exploring new catalytic systems. For example, the use of chiral bifunctional catalysts has improved enantioselectivity in reactions involving PhINTs, showcasing its potential in asymmetric synthesis .
Future Directions
The ongoing research into the biological activity of PhINTs suggests numerous avenues for exploration:
- Drug Development : Continued investigation into its role as a precursor for novel pharmaceuticals.
- Mechanistic Studies : Understanding the detailed mechanisms behind its reactivity could lead to more efficient synthetic methodologies.
- Environmental Impact : Assessing the sustainability of using PhINTs in large-scale syntheses.
Q & A
Q. What are the standard synthetic protocols for generating PhINTs, and how do they compare in terms of yield and scalability?
PhINTs is typically synthesized via two primary routes: the Yamada method (using iodine and tosylamide derivatives) and a modified procedure involving copper(II) acetylacetonate in anhydrous acetonitrile . The latter method achieves 16% yield based on PhINTs, with optimized conditions including nitrogen atmosphere, ice-bath cooling, and chromatography for purification . Researchers should compare solvent systems (e.g., acetonitrile vs. DMF) and catalyst loading to improve scalability.
Q. What safety precautions are critical when handling PhINTs in laboratory settings?
PhINTs requires strict adherence to safety protocols:
Q. How is PhINTs employed in copper-catalyzed aziridination reactions, and what are the optimal reaction conditions?
PhINTs serves as a nitrene precursor in aziridination. A standard protocol involves:
- Substrate (e.g., (+)-2-carene) dissolved in anhydrous acetonitrile.
- Catalyst: Copper(II) acetylacetonate (0.1 equiv) at 0°C, followed by warming to room temperature.
- Workup with 1 M NaOH and extraction with methyl t-butyl ether . Yield improvements (up to 95%) are achieved by adjusting stoichiometry and catalyst type (e.g., Rh or Ru complexes for enantioselectivity) .
Advanced Research Questions
Q. What mechanistic insights explain the role of copper catalysts in PhINTs-mediated aziridination?
Hybrid density functional theory (DFT) studies reveal a stepwise mechanism:
- Copper(II) activates PhINTs to generate a nitrene intermediate.
- Nitrene transfer to the alkene forms a metalloaziridine, which undergoes reductive elimination to yield the aziridine product . Experimental evidence (e.g., kinetic isotope effects) supports this pathway over concerted mechanisms . Catalyst choice (e.g., Cu vs. Rh) influences nitrene stability and reaction efficiency .
Q. How can diastereoselectivity be controlled in PhINTs-based imidation of chiral sulfides?
Diastereoselectivity in sulfimide synthesis depends on:
- Substrate design : Chiral oxazolinyl moieties at the ortho-position of diaryl sulfides enforce stereochemical control.
- Catalyst modulation : Copper catalysts with chiral ligands (e.g., bisoxazolines) enhance enantiomeric excess (ee) .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, improving selectivity .
Q. What are the limitations of PhINTs in large-scale C–H amination, and how can they be addressed?
Challenges include:
- Nitrene instability : High-energy nitrenes may lead to side reactions (e.g., dimerization).
- Functional group intolerance : Electron-deficient alkenes or sterically hindered substrates show reduced reactivity. Solutions involve:
- Alternative nitrene precursors : Chloramine-T or sulfonyl azides for improved stability .
- Protecting group strategies : Temporary trifluoroacetylation to facilitate deprotection post-reaction .
Q. How do competing pathways (e.g., nitrene dimerization vs. alkene insertion) affect reaction outcomes, and how can they be monitored?
Competing pathways are identified via:
Q. What methodologies enable efficient deprotection of N-tosyl groups post-aziridination?
A two-step deprotection method is effective:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
